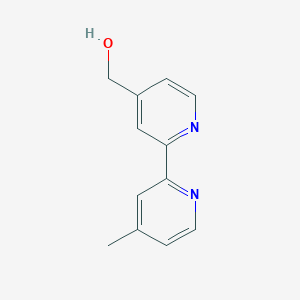

4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCOKGHYIMLMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373047 | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81998-04-1 | |

| Record name | 4′-Methyl[2,2′-bipyridine]-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81998-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Resolution of Racemates:

A classical approach involves the synthesis of a racemic chiral derivative, followed by resolution into its constituent enantiomers. For example, if the hydroxymethyl group is further reacted to introduce a stereocenter, the resulting racemic mixture could be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis:

A more elegant approach is the direct asymmetric synthesis of a chiral derivative. This can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the bipyridine scaffold to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed.

Asymmetric Catalysis: A prochiral derivative of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl could be subjected to an asymmetric catalytic reaction. For instance, an asymmetric reduction of a corresponding aldehyde or ketone derivative could yield a chiral alcohol.

Chemo-enzymatic Methods: Enzymes can be used to perform highly stereoselective transformations. For example, a chemo-enzymatic procedure involving the metalation of a dimethylbipyridine followed by reaction with an aldehyde and subsequent lipase-catalyzed enantioselective esterification has been used to obtain chiral bipyridyl alcohols with high enantiomeric excess. benthamdirect.com This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound.

Atropisomeric Chirality:

In some cases, bulky substituents on the bipyridine rings can lead to hindered rotation around the C2-C2' bond, resulting in atropisomers. The stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides has been achieved through the oxidative coupling of chiral pyridine (B92270) N-oxides. nih.gov While 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl itself is not expected to exhibit stable atropisomers, this strategy could be applied to more sterically hindered derivatives.

Advancements in the Synthesis of this compound: A Focus on Sustainable and Scalable Methodologies

The compound this compound is a crucial intermediate in the development of extended bipyridine ligands, which are of significant interest in coordination chemistry and materials science. The reactivity of its hydroxymethyl group allows for facile conversion into a variety of other functional moieties. mdpi.com This article explores contemporary synthetic strategies for this valuable compound, with a specific emphasis on the integration of green chemistry principles and the feasibility of large-scale production.

Coordination Chemistry and Metal Complexation of 4 Hydroxymethyl 4 Methyl 2,2 Bipyridyl

Ligand Design Principles and Coordination Motifs of Bipyridyl Systems

Bipyridyl ligands are a cornerstone of coordination chemistry, prized for their ability to form stable chelate rings with metal ions through the nitrogen atoms of their two pyridine (B92270) rings. The fundamental coordination motif involves the two nitrogen atoms binding to a metal center in a bidentate fashion, creating a five-membered ring. The electronic and steric properties of the bipyridyl system can be finely tuned by the introduction of substituents on the pyridine rings.

The design of substituted bipyridyl ligands is guided by several key principles. Electron-donating groups, such as methyl and hydroxymethyl, generally increase the electron density on the nitrogen atoms, enhancing the ligand's sigma-donating ability and often leading to more stable metal complexes. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atoms. The position of these substituents is also critical. Substituents in the 4- and 4'-positions, as in 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, primarily exert an electronic influence with minimal steric hindrance near the coordination site. This is in contrast to substituents in the 6- and 6'-positions, which can introduce significant steric constraints that affect the coordination geometry and the accessibility of the metal center.

Complexation with Transition Metal Ions

Detailed experimental studies on the synthesis and characterization of transition metal complexes specifically with this compound are not widely available in the reviewed literature. While it is mentioned that this ligand can form dinuclear and trinuclear complexes with copper(I), comprehensive characterization data for these and other transition metal complexes is lacking.

Synthesis and Characterization of First-Row Transition Metal Complexes

Specific research detailing the synthesis and full characterization (including spectroscopic and crystallographic data) of first-row transition metal (e.g., Cr, Mn, Fe, Co, Ni, Cu, Zn) complexes with this compound could not be identified in the available literature.

Synthesis and Characterization of Second and Third-Row Transition Metal Complexes

Similarly, there is a lack of published research on the synthesis and detailed characterization of complexes of this compound with second-row (e.g., Ru, Rh, Pd) and third-row (e.g., Os, Ir, Pt) transition metals.

Coordination with Lanthanide and Actinide Elements

No specific studies on the coordination of this compound with lanthanide or actinide elements were found in the course of this review.

Stoichiometry and Geometries of this compound Metal Complexes

Without specific, published crystal structures or detailed solution-state studies, a definitive analysis of the stoichiometry and coordination geometries of metal complexes of this compound cannot be provided. Generally, bipyridyl ligands form complexes with varying stoichiometries (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratios) and geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the reaction conditions.

Influence of the Substituents on Ligand Field Strength and Coordination Behavior

The electronic effects of the hydroxymethyl and methyl substituents on the 4- and 4'-positions of the bipyridyl ring are expected to influence the ligand field strength. Both the methyl group (an electron-donating group through induction and hyperconjugation) and the hydroxymethyl group (primarily an inductive electron-withdrawing group, but with potential for more complex interactions) will modulate the electronic properties of the ligand.

An increase in the electron-donating character of the ligand generally leads to a stronger ligand field, which in turn affects the spectroscopic and magnetic properties of the resulting metal complexes. However, without specific experimental data for complexes of this compound, a quantitative discussion of the influence of its substituents on the ligand field strength remains speculative.

Supramolecular Assembly and Self-Organization Mediated by Metal-Ligand Interactions

Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. In the realm of coordination chemistry, the directional and reversible nature of metal-ligand bonds is a powerful tool for constructing complex supramolecular architectures. Bipyridyl ligands are frequently employed in this bottom-up approach to create discrete multi-component assemblies such as molecular polygons and polyhedra, as well as extended polymeric structures.

For this compound, the hydroxymethyl group introduces the possibility of hydrogen bonding, which could play a significant role in directing the self-organization of its metal complexes. This functional group could form hydrogen bonds with solvent molecules, counter-ions, or adjacent complex units, thereby influencing the final supramolecular structure. However, specific research articles detailing the formation of supramolecular assemblies or self-organized structures mediated by metal-ligand interactions involving this compound are not available in the reviewed scientific literature. Consequently, no data tables on specific assemblies can be provided.

Multi-Nuclear Metal Complexes and Their Architectures

Multi-nuclear metal complexes contain two or more metal centers held together by bridging ligands. The study of these complexes is driven by their interesting magnetic, electronic, and catalytic properties, which can arise from the interactions between the metal ions. Bipyridyl-type ligands that are designed to bridge two metal centers are common in the synthesis of dinuclear or polynuclear complexes.

While this compound is primarily designed as a chelating ligand for a single metal center, it is conceivable that the hydroxymethyl group could be deprotonated to form an alkoxide bridge to a second metal center under certain conditions. This would result in the formation of multi-nuclear architectures. However, a detailed search of the scientific literature did not yield any studies on the synthesis, crystal structure, or characterization of multi-nuclear metal complexes specifically utilizing this compound. Therefore, no data on the architectures of such complexes can be presented.

Redox Properties of Metal Complexes Derived from this compound

The redox properties of transition metal complexes, which describe their ability to gain or lose electrons, are fundamental to their application in areas such as catalysis, sensing, and molecular electronics. The bipyridine ligand itself is redox-active and can accept electrons into its π* orbitals. The nature and position of substituents on the bipyridine rings can significantly tune the redox potentials of the resulting metal complexes. An electron-donating group like a methyl group generally makes the complex easier to oxidize (a less positive redox potential), while electron-withdrawing groups have the opposite effect.

Despite the general understanding of how substituents affect the redox behavior of bipyridyl complexes, specific electrochemical data for metal complexes of this compound have not been reported in the available scientific literature. As a result, a data table of redox potentials for complexes of this ligand cannot be compiled.

Catalytic Applications and Mechanistic Investigations of 4 Hydroxymethyl 4 Methyl 2,2 Bipyridyl Complexes

Homogeneous Catalysis Utilizing 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl Complexes

Complexes derived from this compound have demonstrated significant potential in various homogeneous catalytic transformations, ranging from redox reactions to the formation of crucial carbon-carbon and carbon-heteroatom bonds.

Ruthenium complexes incorporating bipyridine ligands are well-known for their capacity to catalyze water oxidation, a critical process in artificial photosynthesis. While specific studies on this compound are not extensively documented in this context, the electronic properties conferred by the methyl and hydroxymethyl substituents suggest its potential utility. The electron-donating methyl group can enhance the electron density at the metal center, which may influence the redox potentials required for the catalytic cycle. For instance, bimetallic ruthenium complexes linked by a cyanide bridge have been investigated as catalysts for water oxidation, where the bipyridine ligands play a crucial role in stabilizing the various oxidation states of ruthenium involved in the catalytic cycle. rsc.org The hydroxymethyl group could further be functionalized to tune the solubility or electronic properties of the catalyst.

| Catalyst Type | Reactant | Product | Oxidant | Turnover Frequency (s⁻¹) | Reference |

| [Ru(tpy)(bpy)(μ-CN)Ru(bda)(DMSO)]+ | Water | Oxygen | Ce(IV) | >300 | researchgate.net |

| cis,cis-[(bpy)₂(Ru(OH₂))]₂O⁴⁺ | Water | Oxygen | Electrochemical | - | nih.gov |

| [Ru(bda)(isoq)₂] | Water | Oxygen | Ce(IV) | >300 | researchgate.net |

This table presents data for related ruthenium-bipyridine complexes to illustrate typical catalytic performance in water oxidation.

Palladium complexes bearing bipyridine ligands are pivotal in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. The this compound ligand can be employed in reactions such as the Mizoroki-Heck reaction. In such reactions, a reusable palladium/cationic 2,2'-bipyridyl system has been shown to be effective in the double Mizoroki-Heck reaction of aryl iodides with electron-deficient alkenes in water. mdpi.com The functional groups on the this compound ligand could enhance catalyst performance and facilitate catalyst recovery in aqueous media. The general mechanism for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.orgdiva-portal.org

| Coupling Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product | Solvent | Yield |

| Mizoroki-Heck | PdCl₂(NH₃)₂/Cationic bipyridyl | Aryl iodide | Electron-deficient alkene | β,β-diarylated carbonyl | Water | Good to Excellent |

| Mizoroki-Heck | Pd(OAc)₂ | Aryl halide | Olefin | Substituted alkene | Organic | High |

This table provides representative examples of Heck reactions catalyzed by palladium-bipyridyl systems.

Copper complexes with bipyridine ligands are widely used as catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. ATRP allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. The this compound ligand is suitable for forming the necessary copper(I) and copper(II) complexes that mediate the polymerization. The polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) can be effectively controlled using a Cu(I)/bipyridyl catalyst system. cmu.educmu.edu The electronic and steric environment provided by the substituted bipyridine ligand influences the equilibrium between the active and dormant polymer chains, thereby controlling the polymerization rate and the properties of the resulting polymer. acs.org

| Monomer | Catalyst System | Initiator | Solvent | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |

| Styrene | CuCl/Bipyridine | 1-Chloro-1-phenylethane | DMF | Up to ~60,000 | < 1.5 |

| Methyl Methacrylate | FeBr₂/dNbipy | 2-Bromopropionitrile | - | Increases linearly with conversion | < 1.3 |

| Styrene | CuCl/Alkoxy bipyridine | Benzyl chloride | - | ~8,000 - 10,000 | 1.09 - 1.17 |

This table showcases typical results for the ATRP of styrene and methyl methacrylate using copper-bipyridine catalyst systems.

The development of chiral ligands is crucial for asymmetric catalysis. The hydroxymethyl group on the this compound scaffold provides a convenient handle for the synthesis of chiral derivatives. For instance, enantiopure 2,2'-bipyridines with hydroxyl groups have been synthesized and used as chiral ligands in the asymmetric aminolysis of meso-epoxides. nih.gov Furthermore, the corresponding N-oxide and N,N'-dioxide derivatives of these chiral bipyridines have been successfully employed as organocatalysts in the asymmetric allylation of aldehydes. nih.gov The synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand has also been reported, which proved effective in iron(II)-catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org These examples highlight the potential of creating a library of chiral ligands derived from this compound for various enantioselective transformations.

| Asymmetric Reaction | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) |

| Aminolysis of meso-epoxides | Chiral hydroxylated 2,2'-bipyridine | meso-epoxide | Enantioenriched amino alcohol | up to 84% |

| Allylation of aldehydes | Chiral N,N'-dioxide of 2,2'-bipyridine | Aldehyde | Allylic alcohol | up to 86% |

| Mukaiyama aldol reaction | Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol-Fe(II) | Aldehyde, Silyl enol ether | β-Hydroxy ketone | Moderate |

| thia-Michael reaction | Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol-Fe(II) | α,β-Unsaturated carbonyl, Thiol | β-Thioether | Good |

This table illustrates the application of chiral bipyridine derivatives in asymmetric catalysis, indicating the potential for derivatives of this compound.

Heterogeneous Catalysis and Immobilization Strategies for the Compound

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including ease of separation, catalyst recycling, and suitability for continuous flow processes. The hydroxymethyl group of this compound is an ideal anchor for such immobilization strategies.

The hydroxymethyl functional group on the bipyridine ligand allows for its covalent attachment to solid supports like silica (B1680970) or polymers. This can be achieved through various grafting techniques. For instance, the hydroxyl group can react with surface silanol (B1196071) groups on silica, or with functional groups on a polymer backbone, to form a stable covalent bond. This approach has been used to immobilize catalysts for various reactions. For example, molecularly imprinted polymers have been grafted onto silica surfaces via surface-initiated RAFT polymerization. nih.gov Similarly, thermoresponsive polymers have been grafted onto silica nanoparticles via AGET-ATRP. rsc.org These methods provide a robust way to create heterogeneous catalysts where the active metal complex of this compound is securely anchored to the support, preventing leaching and allowing for repeated use. The performance of such heterogeneous catalysts can be influenced by the nature of the support and the length and flexibility of the linker used for grafting. semanticscholar.org

| Support Material | Grafting Method | Polymer/Ligand | Application | Key Advantage |

| Silica Gel | Surface-initiated RAFT | Molecularly Imprinted Polymer | Selective sorbent | Improved mass transfer |

| Silica Nanoparticles | AGET-ATRP | Poly(ethylene glycol) methyl ether methacrylate | Thermoresponsive materials | High grafting density |

| Silica | Covalent bonding | Pyridine (B92270) derivatives | Catalysis | Controlled catalyst conformation |

This table provides examples of grafting methodologies on silica supports that could be applied to this compound.

Nanoparticle-Supported Catalytic Systems

The functional hydroxymethyl group on the this compound ligand makes it an ideal candidate for covalent immobilization onto the surface of various nanomaterials, such as silica, gold, or magnetic nanoparticles. This grafting capability allows for the heterogenization of homogeneous catalysts, potentially enhancing stability, preventing catalyst deactivation, and simplifying catalyst recovery and product purification. However, despite this potential, specific examples of catalytically active systems where complexes of this compound are supported on nanoparticles are not extensively documented in the current scientific literature.

Photocatalysis and Electrocatalysis Employing this compound Complexes

Complexes featuring the this compound ligand have been investigated for their activity in light- and electricity-driven catalytic reactions, particularly in the context of renewable energy generation.

Light-Driven Catalysis for Energy Conversion

A notable application of this ligand is in the photocatalytic reduction of carbon dioxide (CO₂), a critical reaction for converting a greenhouse gas into valuable chemical fuels. Rhenium(I) tricarbonyl complexes incorporating this compound (or its derivatives) have been shown to be competent catalysts for the photochemical conversion of CO₂ to carbon monoxide (CO). nih.gov

In a typical system, a complex such as fac-[Re(4-bromomethyl-4'-methyl-2,2'-bipyridyl)(CO)₃Cl], synthesized from the hydroxymethyl precursor, is irradiated with visible light (λ ≥ 400 nm) in a solvent like N,N-dimethylformamide (DMF) with a sacrificial electron donor like triethanolamine (B1662121) (TEOA). nih.gov These systems have demonstrated the ability to catalyze CO production with measurable efficiency. nih.gov

Table 1: Performance of a Rhenium Complex in Photocatalytic CO₂ Reduction

| Complex | Sacrificial Donor | Turnover Frequency (TOF) for CO | Turnover Number (TON) for CO |

|---|

Data sourced from photolysis studies of a derivative complex in DMF. nih.gov

Electrochemical Reduction and Oxidation Processes

The electrochemical properties of this compound complexes are fundamental to their application in electrocatalysis. Cyclic voltammetry (CV) has been employed to study the redox behavior of these complexes and their ability to mediate electron transfer for substrate conversion.

Specifically, the Rhenium(I) complexes studied for photocatalysis also exhibit electrocatalytic activity for CO₂ reduction. nih.gov CV scans of these complexes in the absence of CO₂ show the characteristic redox processes of the metal center. Upon saturation of the solution with CO₂, a significant increase in the cathodic current is observed. This catalytic wave indicates the electrochemical reduction of CO₂ mediated by the complex. nih.gov This behavior is consistent with the proposed mechanisms for other fac-Re(CO)₃ complexes with bipyridine ligands, confirming the role of the reduced metal complex in activating CO₂. nih.gov While these complexes are active for electrochemical reduction, their application in catalytic oxidation processes has not been widely reported.

Detailed Mechanistic Studies of Catalytic Cycles

Understanding the precise mechanism of catalysis is crucial for the rational design of more efficient and robust catalysts. For complexes of this compound, mechanistic insights have been primarily inferred from studies on the broader class of Rhenium(I) polypyridyl complexes.

Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods

The generally accepted photocatalytic cycle for CO₂ reduction by fac-[Re(NN)(CO)₃Cl] type complexes (where NN is a bipyridine ligand like this compound) involves several key steps. nih.govresearchgate.net

Photoexcitation: The cycle begins with the absorption of a photon by the Rhenium complex, promoting it to a metal-to-ligand charge transfer (³MLCT) excited state. researchgate.net

Reductive Quenching: The excited complex is then reduced by a sacrificial electron donor (e.g., TEOA). This is a reductive quenching step that generates a one-electron-reduced species (OERS) of the catalyst. researchgate.net

Substrate Binding and Reduction: The catalytically active OERS binds a CO₂ molecule. This is followed by a series of electron and proton transfer steps, leading to the cleavage of a C-O bond and the release of CO. nih.govresearchgate.net

Catalyst Regeneration: The catalyst is regenerated to its initial state, completing the cycle.

Identification of Active Intermediates and Transition States

While the general pathway and the primary active intermediate are well-established for the family of Rhenium bipyridine catalysts, detailed spectroscopic characterization (such as time-resolved infrared spectroscopy) of the intermediates and transition states specifically for complexes of this compound is not extensively available in the literature. Such studies would be invaluable for confirming the precise structural dynamics and energetics of the catalytic cycle involving this specific ligand.

Materials Science and Advanced Functional Materials Incorporating 4 Hydroxymethyl 4 Methyl 2,2 Bipyridyl

Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on the Compound

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the nature of the organic linker.

The porosity and chemical nature of the pore surfaces in MOFs are critical for their application in gas storage and separation. The incorporation of functional groups within the pores can enhance the affinity for specific gas molecules. For instance, the hydroxyl group of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl could potentially increase the selectivity for CO2 through hydrogen bonding interactions. While detailed gas sorption studies on MOFs specifically synthesized with this compound are limited, research on related bipyridine-containing MOFs has demonstrated their potential in separating gas mixtures like CO2/CH4 and CO2/N2. rsc.orgrsc.org

Table 1: Potential Influence of Functional Groups in this compound on MOF Properties

| Functional Group | Potential Influence on MOF Properties |

| Hydroxymethyl | - Directs framework architecture through hydrogen bonding.- Site for post-synthetic modification.- Potentially enhances selectivity for polar gas molecules (e.g., CO2). |

| Methyl | - Influences steric environment around the metal center.- Affects the packing and porosity of the framework. |

| Bipyridine Core | - Strong chelating agent for metal ions.- Provides rigidity and stability to the framework. |

Luminescent Materials and Optoelectronic Devices

The photophysical properties of metal complexes are highly tunable based on the ligand environment. Bipyridine complexes, in particular, are known for their luminescent properties and have been widely investigated for applications in lighting and sensing.

Metal complexes are crucial components in the emissive layer of Organic Light-Emitting Diodes (OLEDs). nih.gov The ligand design plays a critical role in determining the emission color, efficiency, and stability of the device. While there is a vast body of research on luminescent metal complexes for OLEDs, specific studies detailing the use of this compound as a ligand in OLED emitters are not prominent in the available literature. However, the fundamental principles of OLED material design suggest that the electronic and steric tuning afforded by the hydroxymethyl and methyl substituents could be used to modulate the photophysical properties of metal complexes. mdu.ac.in For instance, these groups can influence the energy of the metal-to-ligand charge transfer (MLCT) states, which is crucial for determining the emission wavelength. wikipedia.org

The luminescence of metal complexes can be sensitive to their local environment, making them suitable for use as chemical sensors. The bipyridine unit of this compound can coordinate to metal ions, and the resulting complex may exhibit fluorescence. The interaction of this complex with specific analytes could lead to a change in its fluorescence intensity or wavelength, forming the basis of a sensing mechanism. The hydroxymethyl group could also serve as a recognition site for certain analytes. Although specific examples of fluorescent probes based on this particular ligand are not readily found, the general principle has been demonstrated with other functionalized bipyridine ligands for the detection of various ions and molecules.

Redox-Active Materials for Energy Storage and Conversion

The ability of bipyridine ligands to stabilize multiple oxidation states of coordinated metal ions makes their complexes promising candidates for redox-active materials in batteries and catalysis. wikipedia.org

The electrochemical properties of transition metal complexes are profoundly influenced by the electronic nature of their ligands. The electron-donating or -withdrawing character of substituents on the bipyridine ring can shift the redox potentials of the metal center. nih.gov While detailed electrochemical studies on complexes of this compound are not widely reported, it is expected that the methyl group would have a mild electron-donating effect, while the hydroxymethyl group's influence would be more complex. The potential for this ligand to be incorporated into redox-flow batteries or as a component in electrocatalytic systems for energy conversion remains an area for future exploration.

Theoretical and Computational Chemistry Studies of 4 Hydroxymethyl 4 Methyl 2,2 Bipyridyl Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding characteristics of a molecule. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, DFT calculations could provide valuable information about its ground state properties. By solving the Kohn-Sham equations, one could determine key parameters such as the optimized molecular geometry, bond lengths, and bond angles.

Furthermore, DFT calculations would yield the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties. The distribution of these frontier orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. A hypothetical DFT study could also map the electrostatic potential surface, identifying electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic stability and the energy required for the first electronic excitation. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods are based on first principles and can provide highly accurate energies and molecular properties. For a molecule of this size, methods like MP2 could offer a good balance between accuracy and computational cost for properties like electron correlation energies, which are important for a detailed understanding of the electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to explore the conformational landscape and intermolecular interactions of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent).

Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis absorption profiles)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, it would be possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. Comparing these predicted spectra with experimental data can aid in the structural confirmation of the synthesized molecule.

UV-Vis Absorption Profiles: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. Such calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). This information is fundamental to understanding the photophysical properties of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Corresponding Electronic/Structural Feature |

| ¹H NMR | Chemical Shift (ppm) | Proton environment in the pyridine (B92270) rings, methyl, and hydroxymethyl groups. |

| ¹³C NMR | Chemical Shift (ppm) | Carbon skeleton of the molecule. |

| UV-Vis Spectroscopy | λmax (nm) | Electronic transitions, typically π-π* in the bipyridyl core. |

Note: The values in this table are hypothetical and would need to be determined by actual computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of reactions involving this compound. For instance, the formation of metal complexes could be studied by calculating the reaction pathways and activation energies for the coordination of a metal ion to the bipyridyl nitrogen atoms. This would provide a detailed, step-by-step understanding of the complexation process. Furthermore, the reactivity of the hydroxymethyl group in, for example, esterification or oxidation reactions could be modeled to predict the feasibility and selectivity of such transformations.

Computational Design and Screening of Novel Derivatives of this compound

Based on a validated computational model of this compound, in silico design and screening could be used to propose novel derivatives with tailored properties. By systematically modifying the functional groups (e.g., replacing the hydroxymethyl or methyl groups with other substituents), it would be possible to tune the electronic and steric properties of the ligand. High-throughput computational screening could then be used to identify promising candidates for specific applications, such as ligands for catalysis or functional materials, before undertaking their synthesis and experimental characterization. This approach can significantly accelerate the discovery of new and improved bipyridyl-based systems.

Ligand-Metal Interaction Modeling and Bond Dissociation Energies

Theoretical and computational chemistry provides a powerful lens through which to examine the intricate interactions between ligands and metal centers. In the context of this compound and its coordination complexes, computational modeling is instrumental in elucidating the nature of the ligand-metal bond, predicting geometries, and calculating key energetic parameters such as bond dissociation energies (BDEs). While specific theoretical studies focusing exclusively on this compound are not extensively documented in the literature, a wealth of research on closely related bipyridine systems offers significant insights into the methodologies employed and the expected behavior of such complexes.

Computational approaches, most notably Density Functional Theory (DFT), are at the forefront of modeling the electronic structure and bonding in transition metal complexes of bipyridine and its derivatives. researchgate.netacs.org The choice of functional and basis set within DFT calculations is crucial for obtaining results that correlate well with experimental data. For instance, studies on M²⁺(Bpy)₃ complexes (where Bpy = 2,2'-bipyridine) have shown that the B3LYP functional provides a good agreement between theoretically calculated and experimentally determined BDEs. nih.gov Other functionals like M06 and BHandHLYP are also utilized to compute the sequential BDEs of such complexes. nih.gov

The modeling of ligand-metal interactions extends to understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical in determining the photophysical and electrochemical properties of the complexes. DFT calculations can reveal the contributions of the metal and ligand orbitals to these frontier orbitals, providing a detailed picture of metal-to-ligand charge transfer (MLCT) transitions. acs.orgresearchgate.net The energy and character of these transitions are sensitive to the nature of the substituents on the bipyridine ligand.

Bond dissociation energy is a fundamental thermochemical quantity that quantifies the strength of a chemical bond. libretexts.orglibretexts.orgacs.org In the context of coordination complexes, the ligand-metal BDE is a measure of the energy required to homolytically cleave the bond between the metal center and the ligand. Both experimental techniques, such as guided-ion-beam tandem mass spectrometry (GIBMS), and theoretical calculations are employed to determine these values. nih.gov

For unsubstituted 2,2'-bipyridine complexes with late first-row divalent transition-metal cations, the third-sequential binding energies have been determined. These values provide a benchmark for understanding the influence of substituents on the bipyridine frame. The experimental and B3LYP calculated BDEs for the loss of a single bipyridine ligand from M²⁺(Bpy)₃ are presented in the table below.

| Metal Cation (M²⁺) | Experimental BDE (eV) | B3LYP Calculated BDE (eV) |

|---|---|---|

| Fe²⁺ | 2.11 ± 0.11 | 2.12 |

| Co²⁺ | 2.27 ± 0.12 | 2.28 |

| Ni²⁺ | 2.50 ± 0.14 | 2.51 |

| Cu²⁺ | 2.33 ± 0.12 | 2.34 |

| Zn²⁺ | 1.97 ± 0.11 | 1.98 |

This data is for the unsubstituted 2,2'-bipyridine ligand and is sourced from research by Armentrout and colleagues. nih.gov

The electronic effects of the hydroxymethyl and methyl substituents in this compound are anticipated to increase these BDE values due to the enhanced electron-donating nature of the substituted ligand compared to the unsubstituted bipyridine. Theoretical calculations on related substituted bipyridine complexes have indeed shown that electron-donating groups can lead to a more negative excited-state potential, which is indicative of stronger metal-ligand interactions. acs.org

Advanced Analytical Methodologies and in Situ Characterization Techniques for 4 Hydroxymethyl 4 Methyl 2,2 Bipyridyl Research

Electroanalytical Techniques (e.g., Cyclic Voltammetry, Chronoamperometry) for Redox Behavior

Electroanalytical methods are fundamental in probing the redox properties of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl and its metallic complexes. Cyclic voltammetry (CV) is the most common technique used to investigate the reduction and oxidation processes.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For bipyridine complexes, this often reveals reversible or quasi-reversible reduction waves corresponding to the sequential addition of electrons to the ligand's π* orbitals. The redox potential is sensitive to the nature of the substituents on the bipyridine ring. The electron-donating methyl group (-CH₃) and the hydroxymethyl group (-CH₂OH) on the 4 and 4' positions of the bipyridyl ligand influence the electron density of the system, thereby affecting the potentials at which reductions occur.

For instance, studies on related substituted bipyridine ligands show that electron-donating groups make the reduction more difficult (shifting the potential to more negative values) compared to the unsubstituted 2,2'-bipyridyl. nih.govfrontiersin.orgnih.gov Chronoamperometry, which measures the current as a function of time after a potential step, can be used to determine diffusion coefficients of the electroactive species.

Table 1: Representative Cyclic Voltammetry Data for Substituted Bipyridine Ligands and Complexes Note: This table presents typical data for related compounds to illustrate the expected electrochemical behavior. Potentials are often reported versus a reference electrode like Ag/AgCl or Fc⁺/Fc.

Spectroelectrochemical Methods for Correlating Redox States with Optical Properties

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about both the redox state and the optical properties of a molecule. This is particularly powerful for studying metal complexes of this compound.

In a typical experiment, a UV-Vis or IR spectrometer is coupled to a potentiostat and an optically transparent electrochemical cell. As the potential is stepped to oxidize or reduce the compound, absorption spectra are recorded in real-time. This allows for the direct correlation of changes in the electronic absorption spectrum with specific redox events. For example, upon reduction of a Ru(II)-bipyridyl complex, the appearance of new absorption bands in the visible or near-infrared region can be attributed to the formation of the reduced ligand radical anion (bpy⁻). rsc.org This method is crucial for identifying the orbitals involved in the redox process (e.g., metal-centered vs. ligand-centered) and for characterizing the electronic structure of different oxidation states. rsc.org

Time-Resolved Spectroscopy (e.g., Transient Absorption, Fluorescence Lifetime) for Excited State Dynamics

To understand the behavior of this compound in light-driven applications (e.g., photocatalysis or photovoltaics), it is essential to study its excited-state dynamics, typically when complexed with a metal. Time-resolved spectroscopic techniques are used for this purpose.

Transient Absorption (TA) Spectroscopy: This pump-probe technique uses an ultrashort laser pulse (the pump) to excite the molecule to a higher electronic state. A second, delayed pulse (the probe) measures the absorption spectrum of the excited species. By varying the delay time between the pump and probe, one can track the evolution of the excited state over timescales from femtoseconds to milliseconds. TA spectroscopy can identify the formation and decay of key states, such as metal-to-ligand charge-transfer (MLCT) states, and follow processes like intersystem crossing and excited-state relaxation. nih.gov

Time-Resolved Fluorescence Spectroscopy: This method measures the decay of fluorescence intensity over time following pulsed excitation. The resulting fluorescence lifetime is a key parameter that provides information about the rates of both radiative (light-emitting) and non-radiative decay pathways of the excited state. rsc.org A shorter lifetime indicates faster non-radiative processes, which could include energy transfer or electron transfer to another molecule—processes that are central to many applications.

In Situ and Operando Spectroscopy for Understanding Reaction Mechanisms Under Relevant Conditions

In situ and operando spectroscopy are powerful approaches for studying catalytic systems involving this compound under actual working conditions. nih.govnumberanalytics.com The term operando implies that the catalyst's activity and selectivity are measured simultaneously with spectroscopic characterization. nih.gov

These methods aim to bridge the gap between idealized surface science studies and industrial catalysis by providing molecular-level insight into the active state of a catalyst during a reaction. youtube.com For example, a catalyst containing a metal complex of this compound could be studied using operando Infrared (IR) spectroscopy or X-ray Absorption Spectroscopy (XAS). tue.nl IR spectroscopy can monitor the vibrational modes of the ligand and any adsorbed reactants or intermediates, while XAS can provide information about the oxidation state and coordination environment of the metal center as the reaction proceeds. youtube.comtue.nl

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are workhorses in the synthesis and application of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for assessing the purity of this compound and its non-volatile derivatives. rsc.org The liquid chromatograph separates the target compound from impurities, starting materials, and byproducts. The mass spectrometer then provides mass information for each separated component, allowing for definitive identification and purity assessment. fishersci.comsigmaaldrich.com It is also an invaluable tool for monitoring the progress of a chemical reaction by tracking the consumption of reactants and the formation of products over time. chimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives of the title compound, GC-MS can be employed. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. hpst.cz This technique is highly effective for identifying and quantifying volatile organic compounds and can be used for reaction monitoring or for analyzing the products of catalytic reactions where the compound is used. nih.govphcogj.com

Surface-Sensitive Spectroscopic Techniques (e.g., XPS, STM) for Material Characterization

When this compound is used to functionalize surfaces or as a component in thin-film materials, surface-sensitive techniques are required for characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical oxidation states of the atoms on the surface of a material (typically the top 1-10 nm). It could be used to confirm the successful grafting of a bipyridyl-containing complex onto a substrate by identifying the characteristic core-level signals of its constituent elements (e.g., C 1s, N 1s, O 1s, and the metal's core levels).

Scanning Tunneling Microscopy (STM): STM is a powerful imaging technique that can provide real-space images of surfaces with atomic resolution. researchgate.net It can be used to visualize how individual molecules of this compound or its complexes adsorb and self-assemble on a conductive substrate. nih.gov By decoupling the electronic properties of the molecule from the substrate, STM can even be used to image the molecule's orbitals, providing fundamental insight into its electronic structure. nih.gov

Interdisciplinary Research Frontiers and Future Directions for 4 Hydroxymethyl 4 Methyl 2,2 Bipyridyl

Bioinorganic Applications: Fundamental Interactions with Biomolecules and Metal Sequestration

The bipyridyl moiety is a well-established chelating agent for a variety of metal ions, and its derivatives are of significant interest in bioinorganic chemistry. The presence of the hydroxymethyl group in 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl offers a potential site for further functionalization, enhancing its interaction with biological systems.

Coordination to Proteins and Nucleic Acids

While direct studies on the coordination of this compound with specific proteins are limited, the broader class of bipyridine-metal complexes has been extensively studied for their interactions with biomolecules. Ruthenium(II) complexes containing bipyridine ligands, for instance, are known to bind to DNA through intercalation. This interaction is a critical aspect of their potential as anticancer agents. The planarity of the bipyridine ligand allows it to insert between the base pairs of the DNA double helix. It is plausible that metal complexes of this compound could exhibit similar DNA binding properties.

Future research could focus on synthesizing metal complexes of this ligand and evaluating their binding affinity and specificity for various DNA and RNA structures. The hydroxymethyl group could be modified to introduce specific functionalities that could enhance these interactions or target particular sequences.

Metal Ion Chelation and Sensing in Biological Systems

The ability of bipyridine derivatives to form stable complexes with metal ions makes them excellent candidates for the development of fluorescent sensors for metal detection in biological environments. The general principle involves a fluorophore linked to a chelating unit. Upon binding of a metal ion, the photophysical properties of the fluorophore change, leading to a detectable signal, such as a change in fluorescence intensity or a shift in the emission wavelength.

Although specific fluorescent sensors based on this compound have not been extensively reported, its structural features make it a promising platform for such applications. The bipyridine core can act as the chelating agent, and the hydroxymethyl group provides a convenient handle for attaching various fluorophores. The development of such sensors could have significant implications for understanding the role of metal ions in biological processes and for the diagnosis of diseases associated with metal ion imbalance.

Table 1: Potential Metal Ions for Chelation and Sensing by this compound-based Sensors (This table is illustrative and based on the known coordination chemistry of bipyridine ligands)

| Metal Ion | Potential Biological Relevance | Possible Sensing Mechanism |

| Zn(II) | Enzyme function, neurotransmission | Chelation-enhanced fluorescence |

| Cu(II) | Redox signaling, enzyme catalysis | Fluorescence quenching |

| Fe(II)/Fe(III) | Oxygen transport, cellular metabolism | Redox-based fluorescence modulation |

| Hg(II) | High toxicity, environmental pollutant | Irreversible chelation-induced fluorescence change |

| Pb(II) | Neurotoxin, environmental contaminant | Displacement of a pre-complexed fluorescent probe |

Environmental Remediation and Sustainable Chemistry Applications

The chelating properties of this compound also make it a candidate for applications in environmental remediation, particularly for the removal of toxic heavy metals and for the capture and conversion of carbon dioxide.

Heavy Metal Ion Removal from Water

Bipyridine-containing polymers have shown significant promise for the broad-spectrum removal of heavy metal ions from contaminated water. These polymers can be designed to have a high affinity for a range of toxic metals. The incorporation of bipyridine units into a polymer backbone creates multiple binding sites for metal ions, leading to efficient sequestration.

The hydroxymethyl group on this compound is particularly advantageous for this application, as it can be readily used to polymerize or graft the ligand onto a solid support. This would result in a functionalized material capable of selectively binding and removing heavy metals from aqueous solutions. Research in this area could focus on synthesizing and characterizing such polymeric materials and evaluating their adsorption capacity and selectivity for various heavy metal ions.

Table 2: Potential Heavy Metal Ion Removal by Functionalized Polymers (Based on studies of similar bipyridine-containing polymers)

| Heavy Metal Ion | Adsorption Principle | Potential Polymer Support |

| Mercury (Hg²⁺) | Strong covalent-like interaction | Polysulfides, Polystyrenes |

| Lead (Pb²⁺) | Chelation with nitrogen atoms | Polyacrylates, Cellulose |

| Cadmium (Cd²⁺) | Coordination chemistry | Chitosan, Silica (B1680970) gel |

| Copper (Cu²⁺) | Lewis acid-base interaction | Polyvinyl alcohol, Magnetic nanoparticles |

| Chromium (Cr³⁺/Cr⁶⁺) | Chelation and redox interactions | Ion-exchange resins |

CO2 Capture and Conversion Technologies

Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown great potential for CO2 capture and storage. The structure of MOFs consists of metal ions or clusters connected by organic linkers. Bipyridine-based ligands are attractive candidates for use as linkers in MOFs due to their rigid structure and ability to coordinate with metal centers.

The functional groups on the bipyridine linker can be tailored to enhance CO2 affinity. The hydroxymethyl and methyl groups on this compound could influence the pore size and surface chemistry of the resulting MOF, potentially leading to improved CO2 capture performance. Future research could involve the synthesis of novel MOFs using this ligand and the characterization of their CO2 adsorption properties. Furthermore, metal complexes incorporating this ligand could be investigated as catalysts for the electrochemical or photochemical reduction of CO2 to value-added products.

Nanotechnology Integration and Nano-Structured Materials

The integration of this compound into nanotechnology offers exciting possibilities for the creation of novel nano-structured materials with unique properties and applications. The ligand can be used to stabilize nanoparticles or as a building block for the self-assembly of supramolecular structures.

The hydroxymethyl group can act as an anchor to attach the ligand to the surface of metal or metal oxide nanoparticles, preventing their aggregation and controlling their growth. The bipyridine unit can then be used to coordinate with other species or to impart specific catalytic or electronic properties to the nanoparticle. For example, nanoparticles stabilized with this ligand could be developed as catalysts for a variety of organic transformations.

Furthermore, the self-assembly of metal complexes of this compound could lead to the formation of well-defined nanostructures such as nanowires, nanorods, or vesicles. The morphology and properties of these structures would be dictated by the coordination geometry of the metal ion and the intermolecular interactions between the ligands. These nano-structured materials could find applications in areas such as nanoelectronics, drug delivery, and sensing.

Functionalization of Nanoparticles with this compound

The surface functionalization of nanoparticles (NPs) is critical for tailoring their stability, biocompatibility, and functionality for specific applications. The this compound ligand is a prime candidate for this purpose due to its inherent chemical properties. The hydroxymethyl (-CH₂OH) group provides a reactive site for covalent attachment to nanoparticle surfaces, while the bipyridyl core offers robust metal-chelating capabilities.

Methods of Attachment: The primary route for attaching the ligand to NP surfaces is through the hydroxyl moiety. This can be achieved via several well-established chemical reactions:

Esterification: Reaction with carboxylic acid groups on the surface of modified NPs.

Etherification: Formation of ether linkages, particularly with metal oxide nanoparticles like TiO₂ or Fe₃O₄ that possess surface hydroxyl groups.

Silanization: Conversion of the hydroxyl group to an alkoxysilane, which can then readily bind to silica-coated or silica nanoparticles.

The bipyridyl unit itself can also directly coordinate to the surface of metallic nanoparticles, such as gold (Au) or silver (Ag), providing a stable anchoring point. This dual functionality—covalent linkage via the hydroxymethyl group and coordinative binding via the bipyridyl nitrogens—offers a robust strategy for creating highly stable functionalized nanoparticles.

Properties of Resulting Nanomaterials: The introduction of this compound onto a nanoparticle surface is expected to impart several key properties. The bipyridyl moiety can serve as a coordination site for metal ions, turning the nanoparticle into a platform for catalysis or sensing. For instance, rhodium (Rh) or palladium (Pd) ions coordinated to the bipyridyl-functionalized NPs could create recyclable nanocatalysts for reactions like hydrogenation. Furthermore, the ligand can influence the photophysical and electronic properties of quantum dots (QDs), potentially modifying their emission wavelengths or quantum yields.

| Nanoparticle Type | Functionalization Method | Anticipated Property/Application |

|---|---|---|

| Gold (Au) NPs | Direct coordination of bipyridyl; Thiol linkage after modification | Plasmonic sensing, Catalysis |

| Silica (SiO₂) NPs | Silanization of the hydroxymethyl group | Biocompatible imaging agents, Drug delivery carriers |

| Quantum Dots (e.g., CdSe/ZnS) | Ligand exchange with surface capping agents | Modified photoluminescence, Targeted bio-imaging |

| Iron Oxide (Fe₃O₄) NPs | Phosphonate anchoring after modification | Magnetic resonance imaging (MRI) contrast agents, Magnetic separation |

Self-Assembled Nanostructures

Coordination-driven self-assembly is a powerful "bottom-up" approach for constructing complex, ordered nanostructures from molecular building blocks. Bipyridine-based ligands are cornerstones of this field due to their well-defined coordination geometry with metal ions. This compound is a particularly interesting building block because its functional groups can direct the assembly process and add functionality to the resulting structures.

When reacted with metal ions, this ligand can form various supramolecular architectures, including:

Coordination Polymers: The bipyridyl unit can act as a linear linker between metal centers, forming one-dimensional (1D) chains, two-dimensional (2D) grids, or three-dimensional (3D) metal-organic frameworks (MOFs). nih.gov The hydroxymethyl and methyl groups would decorate the pores of these frameworks, influencing their size, shape, and chemical environment.

Metallacycles and Metallacages: With metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II)), discrete, finite structures like molecular squares or cages can be formed. These structures can encapsulate guest molecules, with potential applications in drug delivery or molecular recognition.

The hydroxymethyl group can play a crucial role in directing the final architecture through hydrogen bonding. These non-covalent interactions can link adjacent polymer chains or metallacycles, leading to higher-order supramolecular assemblies with increased dimensionality and stability.

| Structure Type | Driving Force | Role of Functional Groups | Potential Application |

|---|---|---|---|

| 1D Coordination Polymer | Metal-bipyridyl coordination | Pendant groups influencing inter-chain packing | Luminescent materials, Nanowires |

| 2D/3D MOFs | Metal-bipyridyl coordination | Functionalization of pore surfaces | Gas storage, Heterogeneous catalysis |

| Discrete Metallacycles | Coordination geometry of metal | Solubilizing groups, sites for post-assembly modification | Molecular sensing, Host-guest chemistry |

Advanced Sensing Platforms and Diagnostics

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical properties, including strong absorption in the visible spectrum and robust luminescence, making them ideal candidates for chemical sensors. mdpi.com A complex of the type [Ru(bpy)₂(this compound)]²⁺ (where bpy is 2,2'-bipyridine) is expected to be highly luminescent.

This luminescence can be harnessed for sensing applications based on several mechanisms:

Luminescence Quenching/Enhancement: The binding of specific analytes (e.g., metal ions like Cu²⁺ or O₂, or certain organic molecules) to the ruthenium center or the ligand can either quench or enhance the complex's emission. This change in luminescence intensity can be correlated to the analyte concentration. The hydroxymethyl group offers a site for further functionalization to introduce specific recognition units, thereby creating highly selective sensors.

Electrochemiluminescence (ECL): Ruthenium bipyridyl complexes are the most widely used ECL labels. By generating light from an electrochemically excited state, ECL offers high sensitivity and low background signals. A complex incorporating this compound could be used as an ECL probe in immunoassays or DNA diagnostics. The hydroxymethyl group would facilitate its conjugation to antibodies or nucleic acids.

The electronic asymmetry introduced by the methyl (electron-donating) and hydroxymethyl groups can fine-tune the energy of the metal-to-ligand charge transfer (MLCT) state, thereby altering the emission wavelength and lifetime of the complex. nih.gov This allows for the rational design of sensors with specific optical properties.

Emerging Applications in Organic Electronics and Spintronics

The unique electronic properties of metal-bipyridine complexes have led to their exploration in various electronic devices.

Spintronics: Molecular spintronics is a field that aims to use the spin of electrons in molecules to store and process information. uv.es Coordination complexes with tailored magnetic properties are central to this endeavor. While research in this area is still nascent for bipyridine-based systems, the ability of this compound to form ordered, self-assembled structures with paramagnetic metal ions (e.g., Mn(II), Fe(III), Gd(III)) opens a pathway to creating materials with interesting magnetic behaviors, such as single-molecule magnets or molecular wires with spin-filtering properties.

Uncharted Research Territories and Open Questions

The potential of this compound is far from fully realized, and numerous research avenues remain unexplored. Key open questions that will drive future investigations include:

Nanoparticle-Ligand Interface: What is the precise nature of the bond formed between the ligand and various nanoparticle surfaces? How does this interface affect the catalytic activity or photophysical properties of the resulting hybrid material? There is a need for detailed surface characterization and performance studies of nanoparticles explicitly functionalized with this ligand.

Controlled Self-Assembly: Can the asymmetry of the ligand be used to program the self-assembly process and create non-centrosymmetric or chiral supramolecular structures with unique optical or electronic properties? Exploring the crystal engineering of this ligand with a wide range of metal ions is a critical next step.

Multifunctional Sensing Platforms: Can the hydroxymethyl group be used as a handle to integrate these complexes into more complex sensing architectures, such as polymer films or microfluidic devices? Developing sensors that can detect multiple analytes simultaneously is a significant challenge.

Spintronic Properties: What are the magnetic properties of coordination polymers or discrete clusters formed with this ligand and paramagnetic metal ions? Investigating the spin states and magnetic coupling in such systems could reveal their potential for spintronic applications.

Beyond Ruthenium: While ruthenium complexes are well-studied, what are the properties of complexes formed with other metals like iridium (for OLEDs), platinum (for catalysis and sensing), or lanthanides (for unique luminescent properties)? A systematic exploration of the coordination chemistry of this compound is needed.

Q & A

Basic: What are the common synthetic routes for 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl derivatives?

Synthesis typically involves functionalizing the 2,2'-bipyridyl core. For example, Schiff base derivatives are synthesized by condensing 2,2'-bipyridyl-5,5'-dialdehyde with amines under reflux conditions using catalytic sulfuric acid. The product is purified via suction filtration and characterized by NMR (400 MHz, DMSO-d6), ESI-MS, and IR spectroscopy . Modifications at the 4,4'-positions often require bromination or hydrolysis steps, as seen in the preparation of 5,5'-bis(methylbromo)-2,2'-bipyridine .

Basic: What spectroscopic techniques are employed to characterize this compound and its derivatives?

Key methods include:

- <sup>1</sup>H and <sup>13</sup>C NMR (400 MHz, DMSO-d6) to confirm substitution patterns.

- Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight validation.

- IR spectroscopy to identify functional groups (e.g., C=N stretches in Schiff bases).

- X-ray crystallography for resolving structural ambiguities, as demonstrated in Ru(II) complex studies .

Advanced: How do substituents at the 4,4'-positions influence catalytic performance in cross-coupling reactions?

Substituents critically affect steric and electronic properties. For instance, 4,4'-di-tert-butyl-2,2'-bipyridyl enhances CuI-catalyzed trifluoromethylation yields (91%) by stabilizing intermediates via steric protection and electron donation. Conversely, electron-withdrawing groups (e.g., –CF3) reduce catalytic efficiency due to unfavorable electronic interactions . Systematic ligand screening (e.g., varying methyl, methoxy, or tert-butyl groups) is recommended to optimize reaction conditions .

Advanced: How can researchers resolve contradictions in photophysical data across studies?

Contradictions often arise from solvent effects, measurement techniques, or impurities. For example:

- Solvent polarity impacts emission wavelengths in electrochemiluminescent (ECL) complexes (e.g., Ru(II)/bpy systems) .

- Purification methods (e.g., column chromatography vs. recrystallization) may alter ligand purity, affecting metal complex stability .

- Cross-validate data using multiple techniques (e.g., UV-vis, cyclic voltammetry, and X-ray crystallography) to confirm photophysical trends .

Advanced: What strategies are effective for designing metal complexes with site-specific DNA interactions?

- Ligand functionalization : Introduce hydrogen-bonding or intercalating groups (e.g., hydroxymethyl or thiophene) to enhance DNA binding.

- Coordination geometry : Ru(II) complexes with 4,4'-substituted bipyridyl ligands show sequence-specific cleavage via tailored steric interactions .

- Spectroscopic probes : Use ECL or fluorescence quenching to monitor DNA binding in real time .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear P95 respirators (US) or ABEK-P2 (EU) to avoid inhalation (H335) .

- Storage : Store at 0–6°C to prevent decomposition .

- First Aid : For skin contact (H315), rinse with water and consult a physician .

Advanced: What role does this compound play in electrochemiluminescent (ECL) applications?

It serves as a ligand in ECL-active Ru(II) or Ir(III) complexes. The hydroxymethyl group improves aqueous solubility, while the methyl group stabilizes the excited state. For example, Ru(bpy)3<sup>2+</sup> derivatives exhibit intense ECL signals for DNA detection, with emission maxima tunable via substituent electronic effects .

Advanced: How can researchers enhance the stability of bipyridyl derivatives in aqueous solutions?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) .

- pH control : Maintain neutral pH to avoid hydrolysis of sensitive substituents .

- Coordination with metals : Form stable complexes (e.g., Ru(II)) that resist oxidative degradation .

Data Contradiction Analysis Example

Issue : Conflicting reports on catalytic activity of 4,4'-dimethyl-2,2'-bipyridyl in cross-coupling reactions.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.